Physicochemical Properties of Cannabinol Acetate: A Technical Guide
Physicochemical Properties of Cannabinol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinol (B1662348) acetate (B1210297) (CBNA) is a synthetic derivative of cannabinol (CBN), a phytocannabinoid found in the cannabis plant. As an acetate ester, CBNA is considered a prodrug, which is likely metabolized in the body to its active form, CBN. This technical guide provides a comprehensive overview of the known physicochemical properties of Cannabinol acetate, alongside detailed experimental protocols for their determination. Due to the limited direct research on CBNA's biological activity, this guide also details the known signaling pathways of its active metabolite, CBN, which is crucial for understanding its potential pharmacological effects.
Core Physicochemical Properties
Cannabinol acetate is characterized as a crystalline solid.[1][2] While a specific experimental melting point has not been identified in the reviewed literature, its parent compound, cannabinol (CBN), has a melting point of 77°C (171°F).[3] Similarly, an experimental boiling point for CBNA is not available; CBN has a boiling point of 185°C at 0.05 mmHg.[3] The lack of a reported experimental melting point for CBNA underscores the need for empirical determination for this specific compound.
Quantitative Physicochemical Data
The following table summarizes the available quantitative physicochemical data for Cannabinol acetate.
| Property | Value | Source(s) |
| Molecular Formula | C23H28O3 | [1] |
| Molecular Weight | 352.5 g/mol | [1] |
| CAS Number | 51895-51-3 | [1] |
| Physical Form | Crystalline Solid | [1][2] |
| Solubility | DMF: 15 mg/mLDMSO: 2 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): Insoluble | [1] |
| Predicted pKa | 10.613 | |
| UV max (in Ethanol) | 267 nm | [1] |
Biological Activity and Metabolism
Cannabinoid acetates, such as THC-O-acetate, are understood to be prodrugs that undergo metabolism to their corresponding active cannabinoid forms.[4] Following this precedent, Cannabinol acetate is anticipated to be rapidly metabolized in the body into Cannabinol (CBN). Therefore, the primary biological activity of CBNA is expected to be that of CBN.
Metabolic Pathway of Cannabinol Acetate
The primary metabolic conversion of Cannabinol acetate is the hydrolysis of the acetate ester to yield Cannabinol.
Signaling Pathways of Cannabinol (CBN)
Cannabinol is a partial agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a lower affinity for CB1 receptors compared to THC.[5] The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of Cannabinol acetate are provided below.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of a crystalline solid using a capillary melting point apparatus.
Apparatus and Materials:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Cannabinol acetate (crystalline solid)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation:
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Place a small amount of Cannabinol acetate into a clean, dry mortar.
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Gently grind the crystals into a fine powder using the pestle.
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-
Capillary Tube Loading:
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Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm in height.
-
-
Melting Point Determination:
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Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point of the parent compound, CBN (approx. 77°C).
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Recording:
-
Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
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Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of a compound in various solvents.
Apparatus and Materials:
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Analytical balance
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Vials with screw caps
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Orbital shaker or vortex mixer
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system
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Volumetric flasks and pipettes
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Cannabinol acetate
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Solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
Procedure:
-
Preparation of Saturated Solutions:
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Add an excess amount of Cannabinol acetate to a series of vials.
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Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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-
Separation of Undissolved Solid:
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After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
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Centrifuge the vials to further separate the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification by HPLC:
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Prepare a series of standard solutions of Cannabinol acetate of known concentrations in the respective solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration within the range of the calibration curve.
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Analyze the diluted sample by HPLC.
-
-
Calculation and Reporting:
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Using the calibration curve, determine the concentration of Cannabinol acetate in the diluted sample.
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Calculate the concentration in the original saturated solution, taking into account the dilution factor.
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Report the solubility in mg/mL or mol/L at the specified temperature.
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Conclusion
This technical guide provides a summary of the currently available physicochemical data for Cannabinol acetate. While key properties such as its molecular formula, weight, and solubility in common organic solvents are known, a definitive experimental melting point is yet to be reported in the scientific literature. The biological activity of Cannabinol acetate is presumed to be mediated through its in vivo conversion to Cannabinol. The provided experimental protocols offer standardized methods for the empirical determination of its fundamental physicochemical properties, which is essential for its further development and application in research and pharmaceutical contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. inmedpharma.com [inmedpharma.com]
- 4. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]
- 5. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
